molecular formula C21H19N3O4 B2620892 N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899970-09-3

N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2620892
CAS No.: 899970-09-3
M. Wt: 377.4
InChI Key: CSBKAEMZBCSSTL-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a dihydropyridine core substituted with a 3-nitrobenzyl group at position 1 and a 3,5-dimethylphenyl carboxamide moiety at position 2. Its structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which may influence its biological activity and physicochemical properties.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-14-9-15(2)11-17(10-14)22-20(25)19-7-4-8-23(21(19)26)13-16-5-3-6-18(12-16)24(27)28/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBKAEMZBCSSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Substitution Reactions: The introduction of the nitrobenzyl and dimethylphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to proceed efficiently.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

The compound N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, known for its diverse applications in medicinal chemistry and organic synthesis. This article explores its scientific research applications, including biological activities, synthetic methodologies, and potential therapeutic uses.

Structural Insights

The structure of this compound includes a dihydropyridine core with a carboxamide group and substituents that enhance its biological activity. The presence of the nitro group and dimethylphenyl moiety may influence its reactivity and binding properties.

Medicinal Chemistry

Dihydropyridines are extensively studied for their pharmacological properties. This particular compound has shown promise in various areas:

  • Antihypertensive Activity : Similar compounds are known to act as calcium channel blockers, which can lower blood pressure by relaxing blood vessels.
  • Anticancer Potential : Research indicates that dihydropyridine derivatives may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Research into the biological activity of this compound has yielded insights into its potential mechanisms of action:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways that are crucial for cancer cell survival.
  • Receptor Interaction : Its structural features allow it to interact with various biological receptors, potentially modulating their activity.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its unique structure:

  • Building Block for Complex Molecules : Its reactivity can be harnessed to synthesize more complex organic compounds, making it useful in the development of new pharmaceuticals.
  • Synthetic Methodologies : The synthesis often involves multi-step reactions including Hantzsch dihydropyridine synthesis, which is a well-established method for creating dihydropyridine derivatives.
Activity TypeMechanism of ActionReferences
AntihypertensiveCalcium channel blockade
AnticancerInhibition of cell proliferation
Enzyme InhibitionTargeting metabolic enzymes

Table 2: Synthetic Methodologies

StepDescription
Formation of DihydropyridineHantzsch synthesis involving aldehyde and β-keto ester
Introduction of Nitro GroupNucleophilic substitution with nitrobenzyl halide
Carboxamide FormationCoupling reaction to attach carboxamide group

Case Study 1: Anticancer Activity

A study conducted on similar dihydropyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell cycle regulation.

Case Study 2: Cardiovascular Effects

Research has shown that compounds with similar structures can effectively reduce systolic and diastolic blood pressure in hypertensive animal models, suggesting potential therapeutic applications in managing hypertension.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Mechanistic and Functional Implications

  • Electron Effects : The nitro group in the target compound may enhance interaction with photosynthetic reaction centers, similar to electron-withdrawing substituents in . However, its dihydropyridine core could introduce unique binding modes compared to naphthalene derivatives.
  • Synthetic Considerations : Microwave-assisted synthesis (used in ) could be applicable for optimizing the target compound’s yield, given the structural complexity of its substituents.

Biological Activity

N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications based on diverse research findings.

Structure and Composition

The compound is characterized by the following structural formula:

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{3}

It consists of a dihydropyridine core with a carboxamide group and substituents that include a dimethylphenyl and a nitrobenzyl group. These structural elements are crucial for its biological activity.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • Cytotoxicity Assays : The compound has shown significant cytotoxic activity in vitro against several human tumor cell lines. For example, it demonstrated an IC50 value in the nanomolar range against leukemia and solid tumor cell lines, indicating potent growth inhibitory properties .
Cell LineIC50 (nM)
Molt 4/C834
CEM T-lymphocytes28
L1210 (murine)30

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for antimicrobial activity. Preliminary results indicate:

  • Broad-Spectrum Activity : The compound exhibited inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 μg/mL .

Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against pancreatic cancer cells revealed that it inhibited cell proliferation effectively. The research utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound.

Study 2: Mechanistic Insights

Another investigation focused on understanding the molecular mechanisms involved in the apoptosis induced by this compound. It was found that the compound upregulated pro-apoptotic factors while downregulating anti-apoptotic proteins, thus tipping the balance towards apoptosis in cancerous cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be fine-tuned?

  • Methodology :

  • Multi-step synthesis typically involves cyclization of intermediates (e.g., coupling 3,5-dimethylaniline with nitrobenzyl derivatives) under reflux conditions.
  • Key parameters:
  • Catalysts : Lewis acids (e.g., ZnCl₂) or Pd-based catalysts for cross-coupling steps .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) for cyclization .
  • Temperature : Controlled heating (80–120°C) to avoid nitro group degradation .
  • Table 1 : Example reaction conditions for intermediates:
StepSolventCatalystTemp (°C)Yield (%)
Amide couplingDMFEDC/HOBt2565–75
Nitrobenzyl additionTHFPd(OAc)₂8050–60

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

  • Methodology :

  • 1H/13C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm) .
  • X-ray crystallography : Validate spatial arrangement of the dihydropyridine ring and substituents .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology :

  • Enzyme inhibition assays : Target kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates) .
  • Cardiovascular models : Ex vivo aortic ring assays to assess vasodilation potential .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position, methyl substituents) influence bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., replacing 3-nitrobenzyl with 4-nitrobenzyl) and compare IC₅₀ values in enzyme assays .
  • Computational modeling : DFT calculations to evaluate electronic effects of substituents on binding affinity .
  • Table 2 : Hypothetical SAR data (based on analogous compounds):
R1 (Aryl)R2 (Benzyl)IC₅₀ (μM)Target Enzyme
3,5-dimethylphenyl3-nitrobenzyl0.45Kinase A
3-chlorophenyl3-methylbenzyl1.2Protease B

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Methodology :

  • Solubility/pharmacokinetic profiling : Use HPLC to measure logP and plasma stability; adjust formulations (e.g., PEG-based carriers) .
  • Metabolite identification : LC-MS/MS to detect oxidative metabolites from liver microsome assays .

Q. What computational strategies are suitable for predicting off-target interactions?

  • Methodology :

  • Molecular docking : Screen against PubChem’s BioAssay database using AutoDock Vina .
  • MD simulations : Assess binding stability (>100 ns trajectories) to rule out false positives .

Q. How can metabolic pathways be elucidated for this compound?

  • Methodology :

  • In vitro models : Incubate with CYP450 isoforms (e.g., CYP3A4) and track metabolites via UPLC-QTOF .
  • Isotope labeling : Use ¹⁴C-labeled analogs to trace biliary vs. renal excretion in rodent models .

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